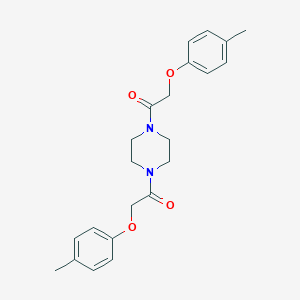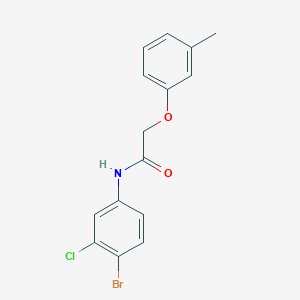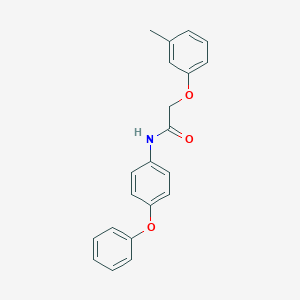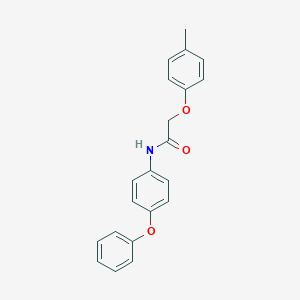![molecular formula C19H14BrFN2O3S B324696 2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B324696.png)
2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide is a complex organic compound with the molecular formula C19H14BrFN2O3S This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a sulfonyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the fluorophenyl and sulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(4-{[(4-fluorophenyl)ethyl]carbamoyl}phenyl)benzamide
- 2-bromo-4-fluorophenol
- N-(4-fluorophenyl)-2-bromobenzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide is unique due to the presence of both the sulfonyl and fluorophenyl groups. These functional groups confer specific chemical properties and biological activities that distinguish it from other related compounds. Its unique structure makes it a valuable compound for various research applications and potential therapeutic uses.
属性
分子式 |
C19H14BrFN2O3S |
|---|---|
分子量 |
449.3 g/mol |
IUPAC 名称 |
2-bromo-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H14BrFN2O3S/c20-18-4-2-1-3-17(18)19(24)22-14-9-11-16(12-10-14)27(25,26)23-15-7-5-13(21)6-8-15/h1-12,23H,(H,22,24) |
InChI 键 |
YXMZSFTWMYLVJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methylphenoxy)-N-[4-(4-{[(2-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B324613.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324616.png)
![2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B324617.png)
![2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B324618.png)
![2-(3-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B324623.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B324626.png)
![2-{[(3-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B324627.png)


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B324632.png)
![2-{[(4-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B324633.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B324638.png)
